2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate
Übersicht
Beschreibung
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate (DFETTMS) is a quaternary ammonium salt that has recently been studied for its potential applications in various scientific fields. This compound has a unique structure, which allows it to act as a surfactant, a catalyst, and an ionic liquid, among other things. In
Wirkmechanismus
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to act as a solubilizing agent, which can help dissolve and disperse various substances in water. Additionally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate can act as a catalyst in certain chemical reactions, and can also act as an ionic liquid, which can help facilitate the transfer of ions between different substances.
Biochemical and Physiological Effects
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has been studied for its potential effects on the human body. Studies have shown that 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate can act as an antioxidant, which can help protect cells from oxidative damage. Additionally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has been shown to have anti-inflammatory and anti-microbial properties, which could potentially be used to treat various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate in laboratory experiments is its ability to act as a surfactant, a catalyst, and an ionic liquid. This makes it a versatile reagent that can be used in a variety of experiments. However, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate is not without its limitations. It is a highly viscous liquid, which can make it difficult to handle. Additionally, it is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate. One possible direction is to further explore its potential applications in the production of nanomaterials, such as carbon nanotubes. Additionally, further research could be conducted to investigate the potential effects of 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate on the human body, such as its anti-inflammatory and anti-microbial properties. Finally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate could be studied for its potential use as a solubilizing agent in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has a variety of potential applications in scientific research. It has been used as a surfactant, a catalyst, an ionic liquid, and a reagent in various chemical reactions. It has also been used to study the structure and properties of proteins and other biomolecules, as well as to investigate the effects of various drugs on the human body. Additionally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has been used in the production of nanomaterials, such as carbon nanotubes.
Eigenschaften
IUPAC Name |
2,2-difluoroethyl(triethyl)azanium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F2N.CHF3O3S/c1-4-11(5-2,6-3)7-8(9)10;2-1(3,4)8(5,6)7/h8H,4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUBCQLYIWMRNK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.